![molecular formula C11H9FN2O B11897457 (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-98-3](/img/structure/B11897457.png)
(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanol is a fluorinated bipyridine derivative Bipyridines are a class of compounds characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanol typically involves the following steps:
Fluorination of Pyridine:
Formation of Bipyridine: The coupling of two pyridine rings can be performed using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling.
Introduction of Methanol Group: The methanol group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanol may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: (6-Fluoro-[2,3’-bipyridin]-5’-yl)formaldehyde, (6-Fluoro-[2,3’-bipyridin]-5’-yl)carboxylic acid
Reduction: Reduced bipyridine derivatives
Substitution: Various substituted bipyridine derivatives
Scientific Research Applications
(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanol has diverse applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its electrochemical properties and use in supramolecular chemistry.
6-Fluoro-2,2’-bipyridine: Similar fluorinated bipyridine with different substitution pattern.
Properties
CAS No. |
1346686-98-3 |
|---|---|
Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
[5-(6-fluoropyridin-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H9FN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-6,15H,7H2 |
InChI Key |
CLGUHKPNXWABIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)
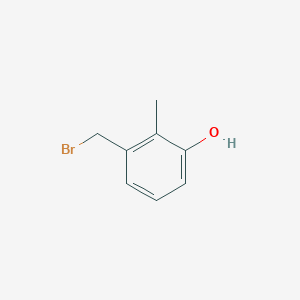


![5-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897417.png)
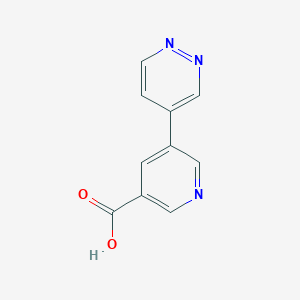


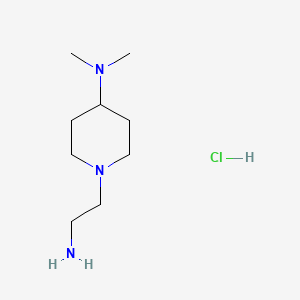

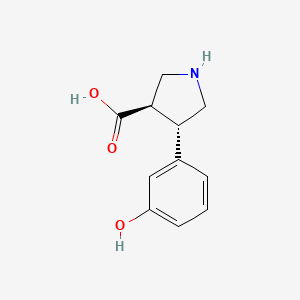
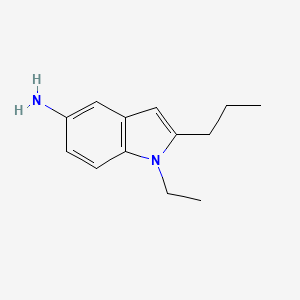
![4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene](/img/structure/B11897478.png)
